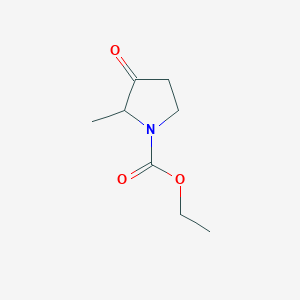

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-8(11)9-5-4-7(10)6(9)2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZJUBGKXUDTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Methyl 3 Oxopyrrolidine 1 Carboxylate

Fundamental Reaction Types of the Oxopyrrolidine Moietyorganic-chemistry.org

The reactivity of Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate is characterized by several fundamental reaction types centered on its core functional groups: the pyrrolidine (B122466) ring, the carbonyl group, and the ester functionality.

Oxidation Reactions of the Pyrrolidine Ring Systemorganic-chemistry.org

The saturated pyrrolidine ring, while generally stable, can undergo oxidation under specific conditions. Oxidative processes can lead to dearomatization in related pyrrole (B145914) systems, yielding highly functionalized products utas.edu.au. For substituted pyrrolidones, oxidation can convert adjacent functional groups, such as transforming a 3-hydroxypyrrolidin-2-one into a pyrrolidine-2,3-dione (B1313883) using reagents like manganese dioxide (MnO₂) chemrxiv.org. While direct oxidation of the C-H bonds of the pyrrolidine ring in this compound is less common, it can be conceptualized as a potential pathway for introducing further functionality. The metabolism of certain pyrrole-containing drugs involves oxidation that can lead to ring opening and subsequent rearrangement, suggesting the pyrrolidine nucleus is susceptible to biological oxidation nih.gov.

Reduction Reactions of Carbonyl and Ester Functionalitiesorganic-chemistry.org

The carbonyl and ester groups are the primary sites for reduction reactions, with the outcome depending on the choice of reducing agent. wikipedia.orglscollege.ac.in The ketone at the 3-oxo position is readily reduced to a secondary alcohol, forming Ethyl 2-methyl-3-hydroxypyrrolidine-1-carboxylate. This transformation can be achieved with high selectivity using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). libretexts.orgkhanacademy.org

More potent reducing agents, like lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the N-carbethoxy group. wikipedia.orglibretexts.org The reduction of the ester (carbamate) functionality is more challenging than that of the ketone and typically proceeds to the corresponding N-methylpyrrolidine derivative after complete reduction. The selective reduction of one functional group in the presence of the other is a key synthetic strategy. chemrxiv.org

Table 1: Reduction of Functional Groups in this compound

| Reagent | Functional Group Targeted | Primary Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 3-Oxo (Ketone) | Ethyl 2-methyl-3-hydroxypyrrolidine-1-carboxylate |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Oxo (Ketone) and 1-Carboxylate (Ester) | 1,2-dimethyl-3-hydroxypyrrolidine |

Nucleophilic Addition Reactions at the 3-Oxo Positionorganic-chemistry.org

The electrophilic carbon of the 3-oxo group is a prime target for nucleophilic attack. This reactivity is characteristic of ketones and allows for the formation of a wide array of derivatives. lscollege.ac.in A common reaction is the formation of an oxime through condensation with hydroxylamine (B1172632), a transformation that serves as a gateway to 3-aminopyrrolidines upon subsequent reduction chemrxiv.org.

Other nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and cyanide sources, can add to the carbonyl carbon to create a tertiary alcohol. These reactions are fundamental for carbon-carbon bond formation and the elaboration of the pyrrolidine scaffold. The addition process typically involves the formation of a transient tetrahedral intermediate. nih.gov

Table 2: Nucleophilic Addition to the 3-Oxo Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxylamine | H₂NOH·HCl | Oxime |

| Organometallic | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Cyanide | TMSCN | Cyanohydrin |

Substitution Reactions Involving the Ester Grouporganic-chemistry.org

The N-carbethoxy group can participate in substitution reactions typical of esters. The most significant of these is alkaline hydrolysis (saponification), where treatment with a base like sodium hydroxide (B78521) followed by acidic workup cleaves the ester to yield 2-methyl-3-oxopyrrolidine. chemguide.co.uk This deprotection is a critical step in syntheses where the N-carbethoxy group is used as a protecting group for the nitrogen atom. The reaction is generally irreversible, which is an advantage over acid-catalyzed hydrolysis. chemguide.co.uk

Transesterification, the exchange of the ethyl group for another alkyl group, is also possible by treating the compound with a different alcohol under acidic or basic catalysis.

Ring-Opening and Rearrangement Processesorganic-chemistry.org

The pyrrolidine ring is generally stable, but can be induced to open under specific, often harsh, conditions. Lewis acid-catalyzed reactions involving cyclopropane-containing precursors can lead to the formation of pyrrolidine rings through a formal ring-opening of the cyclopropane (B1198618) acs.org. While not a direct ring-opening of the target molecule, this illustrates a pathway involving strained ring intermediates. In other systems, oxidation followed by ring contraction has been used as a synthetic strategy to form substituted piperidines from azepines, suggesting that ring rearrangements are plausible transformations for N-heterocycles under the right oxidative conditions nih.gov. For this compound itself, ring-opening would likely require forcing conditions that cleave one of the C-N bonds.

Mechanistic Elucidation of Key Transformationsorganic-chemistry.orgresearchgate.net

Understanding the mechanisms of the aforementioned reactions is crucial for controlling selectivity and predicting outcomes.

The reduction of the 3-oxo group by metal hydrides like NaBH₄ or LiAlH₄ proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. lscollege.ac.in This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by the solvent or during an acidic workup to yield the final secondary alcohol product. libretexts.org

Nucleophilic addition reactions at the same carbonyl carbon follow a similar mechanistic pathway. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. nih.gov The stability of this intermediate and the subsequent reaction steps depend on the nature of the nucleophile and the reaction conditions. For example, in oxime formation, the initial addition of hydroxylamine is followed by dehydration to form the C=N double bond of the oxime.

The alkaline hydrolysis (saponification) of the N-carbethoxy group is a classic nucleophilic acyl substitution. chemguide.co.uk A hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group and forming a carboxylic acid intermediate, which is immediately deprotonated by the basic conditions to form a carboxylate salt. Protonation in the final workup step yields the N-unsubstituted pyrrolidinone.

Finally, mechanisms for more complex transformations, such as the copper-promoted intramolecular carboamination of related alkenyl N-arylsulfonamides, have been proposed to involve an initial intramolecular syn-aminocupration, followed by the formation of a carbon radical which then adds to an aromatic ring to complete the cyclization nih.gov. While not directly applicable to the title compound, such studies on related nitrogen heterocycles provide valuable insight into potential mechanistic pathways for more advanced transformations.

Role of the 3-Oxo Group as an Electrophilic Center

The chemical reactivity of this compound is significantly influenced by the presence of the 3-oxo (carbonyl) group. This group renders the C3 carbon electrophilic, making it a prime target for nucleophilic attack. The polarization of the carbon-oxygen double bond, due to oxygen's higher electronegativity, results in a partial positive charge on the carbonyl carbon, facilitating reactions with a wide array of nucleophiles. masterorganicchemistry.com This fundamental reactivity is analogous to that observed in other β-keto esters and cyclic ketones.

The electrophilic nature of the 3-oxo group is central to its participation in various addition and condensation reactions. One of the most common reaction types is nucleophilic addition, where a nucleophile forms a new bond with the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Depending on the nucleophile and reaction conditions, this can be a reversible or irreversible process. Strong nucleophiles like organometallics or hydrides typically result in irreversible additions.

Furthermore, the 3-oxo group activates the adjacent α-carbons (C2 and C4), making their protons acidic and facilitating enolate formation. While this allows the pyrrolidine ring to act as a nucleophile in reactions like aldol (B89426) or Michael additions, the carbonyl carbon remains a key electrophilic site. In reactions such as the Mannich reaction, an imine or iminium ion, formed from an aldehyde and amine, acts as the electrophile, which then reacts with an enolizable carbonyl compound. nih.govrsc.org In the context of this compound, the 3-oxo group could react directly with an amine to form an enamine or an iminium ion, which then serves as the electrophilic species. The reactivity of amide carbonyls towards nucleophiles is generally low due to their high stability, but incorporating an N-alkoxy group can enhance their reactivity. nih.gov

The table below summarizes the key reactive sites of the core structure and the types of reactions driven by the electrophilic 3-oxo group.

| Reactive Site | Description | Common Reaction Types |

| C3 Carbonyl Carbon | Electrophilic center due to C=O bond polarization. | Nucleophilic Addition, Condensation Reactions |

| C2 and C4 α-Carbons | Protons are acidic due to proximity to the 3-oxo group. | Enolate Formation, Aldol Reactions, Michael Additions |

| N1 Amide | Generally stable, but can participate in reactions under specific conditions. | Nucleophilic Acyl Substitution (with activation) |

Detailed Analysis of Transition State Stabilization Phenomena

The formation and subsequent reactions of the pyrrolidine ring in molecules like this compound are governed by the energetics of the reaction pathway, particularly the stability of the transition states. Computational studies, such as Density Functional Theory (DFT) calculations, provide significant insight into these phenomena. nih.govacs.org

In the cyclization steps to form pyrrolidine rings, the transition state's energy barrier is a critical factor. For instance, quantum chemical studies on the synthesis of pyrrolidinedione derivatives have shown that the cyclization to form the five-membered ring can have a very low energy barrier (e.g., 11.9 kJ mol⁻¹) if the carbonyl group is protonated. nih.govresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, stabilizing the transition state of the intramolecular nucleophilic attack. This principle is directly applicable to the formation of the 3-oxopyrrolidine structure, where intramolecular cyclization (e.g., via a Dieckmann condensation) would be similarly facilitated by acid catalysis.

Solvent molecules can also play a crucial role in stabilizing transition states. Water molecules, for example, can assist in proton transfer steps by forming hexagonal transition states, which significantly lower the activation energy compared to a direct, unassisted transfer through a four-membered ring transition state. nih.gov In one studied mechanism, a water-assisted proton transfer reduced the energy barrier from 199.4 kJ mol⁻¹ to 84.9 kJ mol⁻¹. nih.gov

The table below presents representative calculated energy barriers for key steps in analogous pyrrolidine formation reactions, illustrating the factors that influence transition state stability.

| Reaction Step | Condition | Activation Energy (kJ mol⁻¹) | Stabilizing Factor | Reference |

| Ring Cyclization | Protonated Carbonyl | 11.9 | Protonation of electrophile | nih.govresearchgate.net |

| Proton Transfer | Unassisted | 199.4 | - | nih.gov |

| Proton Transfer | Water-Assisted | 84.9 | Solvent-mediated stabilization | nih.gov |

| Tautomerization | Neutral | 178.4 | - | nih.govresearchgate.net |

Influence of Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is modulated by a combination of steric and electronic effects stemming from its substituents. wikipedia.orgaccessscience.com These nonbonding interactions influence the shape, conformation, and accessibility of reactive sites, thereby dictating reaction rates and outcomes. nih.gov

Steric Effects: The methyl group at the C2 position and the ethyl carboxylate group at the N1 position introduce significant steric hindrance. Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org In this molecule, the C2-methyl group can impede the approach of nucleophiles to the C3-carbonyl group from one face of the ring. Similarly, the N-carboxylate group can influence the trajectory of reactants approaching the molecule. This steric bulk can be exploited to control selectivity in reactions. For example, studies on nucleophilic additions to 3-silylarynes show that steric hindrance can override electronic preferences to determine the regioselectivity of the attack. nih.gov In that case, a bulky nucleophile preferentially attacks the more accessible carbon of the aryne, even if it is not the most electronically favored site. nih.gov

Electronic Effects: The substituents also exert powerful electronic effects. The N-carboxylate group is an electron-withdrawing group, which has several consequences:

It decreases the nucleophilicity of the nitrogen atom.

It increases the acidity of the protons on the α-carbons (C2 and C5).

It can influence the electrophilicity of the C3-carbonyl group.

The interplay between steric and electronic factors is often subtle and determines the final product distribution. In some Suzuki-Miyaura reactions, for instance, the difference in reaction sites can be attributed to steric hindrance effects. researchgate.net The balance between these factors is crucial in controlling reaction pathways and achieving desired chemical transformations.

Reaction Kinetics and Rate-Determining Steps in Pyrrolidine Formations

Computational studies have proven invaluable in pinpointing the RDS by calculating the energy profiles of proposed mechanistic pathways. The step with the highest activation energy barrier is typically the slowest and therefore rate-limiting. nih.govacs.org For example, in the synthesis of pyrrolidinedione derivatives, a tautomerization step required for a subsequent cyclization was found to have a very high energy barrier (178.4 kJ mol⁻¹), making it the likely RDS, even though the final ring-closing step was very fast (barrier of 11.9 kJ mol⁻¹). nih.govresearchgate.net

Experimental kinetic studies also offer mechanistic insights. In the synthesis of 2-substituted pyrrolidines via transaminase-triggered cyclizations, it was observed that the cyclization to form the five-membered pyrrolidine ring was spontaneous under reaction conditions. acs.org In contrast, the formation of a six-membered piperidine (B6355638) ring required additional basic treatment, highlighting how the kinetics of intramolecular cyclization are sensitive to the ring size being formed. acs.org This is due to the more favorable entropy and lower ring strain associated with forming five-membered rings compared to six-membered ones in many cases.

The table below summarizes findings on rate-determining steps from mechanistic studies of analogous pyrrolidine syntheses.

| Reaction System | Identified Rate-Determining Step | Method of Determination | Key Insight | Reference |

| Pyrrolidinedione Synthesis | Tautomerization prior to cyclization | DFT Calculation | A preparatory step, not the ring-closing itself, can be rate-limiting. | nih.govresearchgate.net |

| Pyrrolidine Ring Contraction | N₂ extrusion from a 1,1-diazene intermediate | DFT Calculation | Bond-breaking events are often energetically demanding and rate-limiting. | nih.govacs.org |

| Biocatalytic Pyrrolidine Synthesis | Enzymatic amination (cyclization is fast) | Experimental Observation | Intramolecular cyclization to a 5-membered ring can be kinetically facile. | acs.org |

Mechanistic Divergence in Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are a powerful tool for synthesizing heterocyclic scaffolds like pyrrolidines. tandfonline.com The mechanistic pathways of MCRs can be complex and are often sensitive to subtle changes in reactants, catalysts, or reaction conditions, leading to mechanistic divergence where different products are formed.

A common strategy for synthesizing pyrrolidines via MCRs involves the in-situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. tandfonline.com The specific nature of the aldehyde, amine, and dipolarophile used can steer the reaction toward different substituted pyrrolidine products.

The involvement of a β-dicarbonyl compound, such as the 3-oxopyrrolidine core, can lead to diverse outcomes. In imine-based MCRs, the imine typically acts as the electrophile. nih.gov A β-keto ester can serve as the nucleophile (via its enol or enolate form) in a Mannich-type reaction to form β-amino carbonyl compounds. nih.govrsc.org The initial Mannich adduct can then undergo subsequent intramolecular reactions. For example, a three-component reaction of an aldehyde, an amine, and a nitro ester can yield a pyrrolidinone derivative through an initial Mannich-type addition followed by an irreversible intramolecular lactamization. nih.gov

Catalysis can also induce mechanistic divergence. In certain annulation reactions, the choice of catalyst has been shown to be key to chemodivergency, allowing for the selective synthesis of different heterocyclic products from the same set of starting materials. researchgate.net This highlights the potential to control the outcome of MCRs involving precursors like this compound by carefully selecting the catalytic system. This control allows for the construction of diverse molecular architectures from a common set of reactants, showcasing the efficiency and versatility of MCRs in modern organic synthesis.

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The pyrrolidine ring is a core structural motif found in a vast number of natural products, particularly alkaloids, which exhibit a broad spectrum of biological activities. This compound serves as a strategic chiral precursor for the stereocontrolled synthesis of these complex molecules. The inherent chirality at the C-2 position, combined with the ketone at C-3, allows for a variety of diastereoselective transformations, enabling the construction of multiple stereocenters with high precision.

Synthetic chemists have leveraged this intermediate in the total synthesis of various alkaloids. For instance, the oxopyrrolidine moiety can be elaborated through reactions such as reductions, alkylations, and condensations to build the intricate frameworks of tropane (B1204802) alkaloids or the more complex polyhydroxylated pyrrolizidine (B1209537) and indolizidine alkaloids. The ethyl carbamate (B1207046) group not only serves as a protecting group for the nitrogen but also influences the reactivity and conformation of the ring, guiding the stereochemical outcome of subsequent reactions.

Table 1: Examples of Complex Molecules Derived from Pyrrolidine Scaffolds

| Class of Compound | Core Structure | Synthetic Strategy Employing Pyrrolidine Intermediate |

|---|---|---|

| Tropane Alkaloids | 8-Azabicyclo[3.2.1]octane | Intramolecular cyclization strategies |

| Pyrrolizidine Alkaloids | 1-Azabicyclo[3.3.0]octane | Ring-closing metathesis or intramolecular substitution |

Precursor for Diverse Heterocyclic Systems

The reactivity of the β-ketoester functionality within this compound makes it an excellent precursor for the synthesis of a wide range of other heterocyclic systems. The ketone and the adjacent active methylene (B1212753) group can participate in various condensation and cyclization reactions to form fused or spirocyclic ring systems.

One notable application is in the Paal-Knorr synthesis, where the oxopyrrolidine can be conceptually transformed into a 1,4-dicarbonyl equivalent, which can then react with primary amines or ammonia (B1221849) to yield substituted pyrroles. wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.netrgmcet.edu.in Furthermore, reactions with hydrazines can lead to the formation of pyrazole-fused pyrrolidines, while condensation with amidines or guanidines can afford pyrimidine-fused systems. These annulation reactions significantly expand the chemical space accessible from this single building block, providing access to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.gov

Construction of Advanced Pyrrolidine-Based Scaffolds

The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds and its ability to present substituents in a well-defined three-dimensional orientation. This compound is an ideal starting material for the construction of advanced, highly functionalized pyrrolidine-based scaffolds.

A prominent example is the synthesis of spiro[pyrrolidine-oxindole] derivatives. nih.govnih.govresearchgate.net This scaffold is found in a number of biologically active alkaloids and has attracted significant attention from medicinal chemists. The synthesis often involves a 1,3-dipolar cycloaddition reaction where an azomethine ylide, generated from the pyrrolidine precursor, reacts with an isatin-derived dipolarophile. The stereochemistry of the resulting spiro-center can often be controlled by the choice of catalysts and reaction conditions, highlighting the utility of the chiral information embedded in the starting material.

Table 2: Key Reactions for Advanced Scaffold Construction

| Reaction Type | Reactivity Site on Pyrrolidine | Resulting Scaffold |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Formation of azomethine ylide | Spirocyclic systems (e.g., spiro[pyrrolidine-oxindole]) |

| Aldol Condensation | C-4 methylene group | Fused bicyclic systems |

Application in the Synthesis of Specialized Chemical Entities and Agrochemical Intermediates

Beyond pharmaceuticals, heterocyclic compounds play a crucial role in the agrochemical industry as herbicides, insecticides, and fungicides. The unique substitution pattern and reactivity of this compound make it a potential intermediate for the synthesis of novel agrochemicals. The pyrrolidine ring can impart favorable properties such as increased metabolic stability and optimized bioavailability in plant systems.

Diversity-Oriented Synthesis (DOS) Enabled by the Oxopyrrolidine Moiety

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The oxopyrrolidine moiety in this compound is an excellent starting point for DOS strategies.

The ketone at the C-3 position provides a key branching point for introducing molecular diversity. It can be converted into a variety of other functional groups, such as an alcohol (with two possible diastereomers), an amine, or a hydrazone. Each of these new functional groups can then be further elaborated. For example, the alcohol can be etherified or esterified with a library of reagents, while an amine can be acylated or alkylated. This approach allows for the rapid generation of a large library of related but structurally distinct compounds from a single, readily available starting material. The inherent three-dimensionality of the pyrrolidine core ensures that the resulting library members possess significant spatial complexity, which is often a desirable feature for interacting with biological targets. nih.gov

Chemical Reactivity and Potential Transformations

Reactions at the Carbonyl Group (C3)

The ketone at the C3 position is susceptible to a variety of nucleophilic addition and reduction reactions.

Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride (B1222165), affording the corresponding 3-hydroxypyrrolidine derivative. The stereochemical outcome of this reduction can often be controlled by the choice of reagents and reaction conditions.

Alkylation and Condensation: The α-protons at the C4 position are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in alkylation reactions. It can also participate in condensation reactions, such as the aldol (B89426) condensation, with aldehydes and ketones.

Reactions involving the Ester Functionality

The ethyl ester group can undergo typical ester transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Amidation: Reaction with amines can convert the ester into an amide.

Reactions at the C2 Position

The C2 position, being adjacent to both the nitrogen and the carbonyl group, can also be a site of reactivity, particularly after enolization. Further functionalization at this position could be explored.

Potential Applications

As a Building Block in Medicinal Chemistry

The substituted pyrrolidine (B122466) scaffold is a common feature in many biologically active molecules. nih.gov this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The ability to further functionalize the molecule at multiple positions allows for the generation of a library of derivatives for screening against various biological targets.

In the Synthesis of Novel Heterocyclic Systems

The reactive nature of the β-keto ester functionality makes this compound a useful synthon for the construction of other heterocyclic rings. For example, it could potentially be used in condensation reactions with hydrazines or hydroxylamines to form pyrazole (B372694) or isoxazole-fused pyrrolidine systems.

In Agrochemical and Materials Science Research

The pyrrolidine core is also found in some agrochemicals. The unique substitution pattern of the title compound could be explored for the development of new pesticides or herbicides. In materials science, pyrrolidinium-based ionic liquids and polymers have gained attention, and this compound could potentially serve as a monomer or a precursor for such materials.

Conclusion

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a chemically intriguing molecule that sits (B43327) at the intersection of several important classes of organic compounds. While specific experimental data for this compound is limited in the public domain, its synthesis can be confidently proposed through well-established synthetic methodologies like the Dieckmann condensation. Its predicted spectroscopic and chemical properties, based on the rich chemistry of pyrrolidines and β-keto esters, highlight its potential as a versatile building block in organic synthesis. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its utility in the development of new pharmaceuticals, agrochemicals, and advanced materials. The in-depth academic investigation of such fundamental heterocyclic structures is crucial for the continued advancement of the chemical sciences.

Future Research Directions and Perspectives in Oxopyrrolidine Chemistry

Development of Next-Generation Catalytic Systems for Oxopyrrolidine Synthesis

The efficient and stereocontrolled synthesis of oxopyrrolidine cores is paramount. Future efforts will likely concentrate on advancing catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.

Chemoenzymatic Approaches: The integration of biocatalysis with chemical synthesis is a promising frontier. One-pot photoenzymatic synthesis routes, for instance, can combine photochemical C-H oxyfunctionalization to generate a 3-oxopyrrolidine intermediate with a subsequent stereoselective enzymatic transamination or reduction to install chiral amine or alcohol functionalities. nih.gov This approach offers a mild and operationally simple workflow from readily available starting materials. nih.gov Enzymes such as amine transaminases (ATAs) and keto reductases (KREDs) are particularly valuable for the asymmetric synthesis of chiral amines and alcohols from ketone precursors like Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate. nih.gov The combination of enzymatic steps, such as kinetic resolution by lipases, with chemical transformations can provide access to enantiopure building blocks that would be difficult to obtain otherwise. nih.gov

Asymmetric Organocatalysis: Chiral small organic molecules will continue to be a major focus for the enantioselective synthesis of polysubstituted pyrrolidines. researchgate.net Bifunctional organocatalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor, can activate substrates and control the stereochemical outcome of reactions. frontiersin.org For example, trifluoromethanesulfonamide (B151150) groups introduced into spirobicyclic pyrrolidine (B122466) catalysts have been shown to enhance enantioselectivity in reactions forming key intermediates for natural product synthesis. frontiersin.org The development of novel proline-based dipeptide and prolinol-related catalysts is expected to yield higher stereoselectivity under sustainable conditions, such as in brine or under solvent-free ball milling. nih.gov

Advanced Transition Metal Catalysis: While traditional transition metal catalysis is well-established, next-generation systems will focus on novel ligand design and dual catalytic cycles. For instance, dual nickel/photoredox catalyst systems enable the concurrent formation of C-C and C-S bonds across alkene systems with high enantiocontrol, a strategy that could be adapted for the functionalization of oxopyrrolidine precursors. frontiersin.org

| Catalytic System | Key Features | Potential Application for Oxopyrrolidines |

| Chemoenzymatic (e.g., Photo-redox + KRED/ATA) | One-pot synthesis, high stereoselectivity (>99% ee), mild reaction conditions. nih.gov | Asymmetric synthesis of chiral 3-amino or 3-hydroxy-2-methyl-pyrrolidine derivatives. |

| Asymmetric Organocatalysis (e.g., Bifunctional catalysts) | Metal-free, high enantioselectivity, sustainable conditions. frontiersin.orgnih.gov | Enantioselective construction of the 2-methyl-3-oxopyrrolidine core via cycloadditions or Michael additions. |

| Dual Transition Metal/Photoredox Catalysis | Novel bond formations, enantiocontrol, functional group tolerance. frontiersin.org | Late-stage functionalization of the oxopyrrolidine scaffold with complex fragments. |

Exploration of Unconventional Reactivity and Novel Transformations

Moving beyond standard functionalization, future research will explore the untapped reactivity of the oxopyrrolidine core to forge novel molecular architectures. The carbonyl group and the adjacent C-H bonds in this compound are key sites for such explorations.

Reactions at the Carbonyl Group: The ketone functionality is a prime handle for derivatization. While classical reactions like Wittig and Horner-Wadsworth-Emmons olefinations are known, exploring their scope with diverse and complex phosphorus ylides can generate novel exocyclic alkenes. ekb.eg These products can then undergo further transformations like aerobic oxidation to yield α,β-unsaturated systems. ekb.eg Furthermore, tandem [2+2] cycloaddition-cycloreversion mechanisms with reagents like N-phenyl triphenylphosphine (B44618) can be used to form imines, which can tautomerize to enamines, providing access to a different class of derivatives. ekb.eg

Directed C-H Functionalization: The development of methods for the selective functionalization of C-H bonds adjacent to the carbonyl or nitrogen atoms would be a significant advance. Such strategies would allow for the direct introduction of substituents without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency.

Ring Transformations: Investigating ring-opening and ring-expansion reactions of the pyrrolidine core could lead to entirely new heterocyclic systems. For example, reactions that induce cleavage of one of the C-N or C-C bonds, followed by intramolecular trapping, could provide access to larger rings or bicyclic products. The reactivity of highly strained intermediates, such as those derived from N-cyclopropylimines, can lead to thermal rearrangements to form different heterocyclic systems. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. nih.gov For oxopyrrolidine chemistry, AI and machine learning (ML) will play a crucial role in accelerating discovery. sciety.org

Reaction Outcome and Yield Prediction: ML models, particularly those based on random forest or graph convolutional neural networks, can be trained on existing reaction datasets to predict the outcomes and yields of new reactions. nih.govresearchgate.net This predictive power allows chemists to prioritize high-yielding reactions and avoid unproductive synthetic pathways, saving significant time and resources. nih.gov For complex scaffolds like oxopyrrolidines, predicting regioselectivity and site-selectivity is a key challenge where ML can provide valuable insights. beilstein-journals.org

Stereoselectivity Prediction: A significant challenge in synthesizing derivatives of this compound is controlling stereochemistry. ML methods are being developed to quantitatively predict the enantioselectivity of asymmetric reactions. bohrium.comresearchgate.net By analyzing the features of the substrate, catalyst, and reagents, these models can guide the selection of the optimal chiral catalyst or conditions to achieve the desired stereoisomer. arxiv.org

Automated Synthesis and Optimization: Integrating AI with automated synthesis platforms creates "self-driving" laboratories. beilstein-journals.org These systems can autonomously perform a series of experiments, analyze the results in real-time, and use an ML algorithm to decide the next set of reaction conditions to try, rapidly converging on the optimal conditions for yield or selectivity. technologynetworks.com This approach can dramatically accelerate the optimization of complex multi-step syntheses involving oxopyrrolidine intermediates. technologynetworks.comresearchgate.net

| AI/ML Application | Objective | Impact on Oxopyrrolidine Synthesis |

| Reaction Prediction | Forecast product structures, yields, and side products. researchgate.net | Reduces trial-and-error experimentation; prioritizes promising synthetic routes. |

| Stereoselectivity Modeling | Quantitatively predict enantiomeric excess (ee). bohrium.comresearchgate.net | Guides rational selection of chiral catalysts and conditions for stereocontrolled synthesis. |

| Automated Optimization | Iteratively find the best reaction conditions (temperature, solvent, catalyst). beilstein-journals.orgtechnologynetworks.com | Accelerates process development and discovery of optimal synthetic protocols. |

Expansion of Derivatization Strategies for Advanced Molecular Complexity

The value of the oxopyrrolidine scaffold is directly related to the ability to decorate it with diverse functional groups to create structurally complex and biologically active molecules. Future research will focus on developing robust and versatile derivatization strategies.

Multi-component Reactions: Designing novel multi-component reactions (MCRs) that incorporate an oxopyrrolidine building block would enable the rapid assembly of complex molecules in a single step. This approach enhances synthetic efficiency and allows for the creation of diverse molecular libraries from simple precursors.

Late-Stage Functionalization: Developing methods for the selective modification of the oxopyrrolidine core after its initial synthesis is crucial for drug discovery programs. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov Techniques that are tolerant of a wide range of functional groups are particularly valuable.

Scaffold Hopping and Bioisosteric Replacement: Future work will involve using the oxopyrrolidine ring as a template for creating novel scaffolds. This can involve replacing parts of the ring with other atoms (e.g., sulfur or oxygen) or expanding/contracting the ring system to explore new chemical space while retaining key pharmacophoric features.

Investigation of Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Oxopyrrolidine Libraries

To fully explore the therapeutic potential of oxopyrrolidine derivatives, high-throughput synthesis and screening methods are essential. Solid-phase synthesis and combinatorial chemistry are powerful tools for this purpose.

Solid-Phase Synthesis (SPS): Adapting the synthesis of the oxopyrrolidine core and its subsequent derivatization to a solid support facilitates purification and automation. wpmucdn.com In SPS, a starting material is attached to a polymer resin, and reagents are added in solution. Excess reagents and by-products are simply washed away, streamlining the synthetic process. wpmucdn.comnih.gov The development of novel linkers and resin-compatible reaction conditions will be key to applying this technique to oxopyrrolidine chemistry.

Combinatorial Libraries: Using a "split-and-pool" synthesis strategy on a solid support allows for the creation of large libraries where each bead of the resin ideally contains a single, unique compound. nih.gov This method enables the synthesis of thousands to millions of distinct oxopyrrolidine derivatives. nih.gov These libraries can then be screened for biological activity, rapidly identifying hit compounds. lifechemicals.comenamine.net

Encoded Library Technology (ELT): To streamline the identification of active compounds from large libraries, encoding technologies can be used. In this approach, each chemical transformation is recorded by attaching a chemical "tag" (such as a DNA oligonucleotide or a peptide oligomer) to the resin bead. After screening, the structure of the active compound can be identified by "reading" the tag on the corresponding bead, even at sub-picomole levels. nih.govresearchgate.net This powerful strategy accelerates the hit identification process from complex combinatorial libraries. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via domino reactions, such as a Michael-Knoevenagel sequence, using chiral catalysts like diarylprolinol ether to achieve stereochemical control. Optimized reaction conditions include organic solvents (e.g., dichloromethane) at controlled temperatures (20–40°C) to ensure high yields and purity . Alternative routes involve functionalizing pyrrolidine precursors (e.g., via nucleophilic substitution or esterification) under mild acidic or basic conditions .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 93 K) minimizes thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) ensures accurate bond lengths and angles . For rapid visualization, ORTEP-3 can generate thermal ellipsoid plots, aiding in conformational analysis .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is commonly employed. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Crystallization from ethanol or methanol yields high-purity crystals suitable for XRD .

Advanced Research Questions

Q. How does the pyrrolidine ring puckering influence the compound’s reactivity?

- Methodological Answer : Cremer-Pople puckering parameters quantify non-planarity of the pyrrolidine ring. Amplitude (q) and phase angle (φ) calculations from XRD data reveal dominant conformers (e.g., envelope or twist-boat). Distortions stabilize intermediates in nucleophilic reactions by modulating steric and electronic effects . For example, a flattened ring may enhance electrophilic attack at the carbonyl group .

Q. What mechanistic insights explain its participation in multicomponent reactions?

- Methodological Answer : Kinetic studies (e.g., NMR monitoring) show that the 3-oxo group acts as an electrophilic site, facilitating nucleophilic additions. Density functional theory (DFT) simulations reveal transition-state stabilization via intramolecular hydrogen bonding. Substituent effects (e.g., methyl groups) lower activation energy by ~5–10 kJ/mol in domino reactions .

Q. How can researchers analyze potential biological targets for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase or kinases. In vitro assays (e.g., enzyme inhibition with IC50 determination) validate binding. For antimicrobial studies, microbroth dilution (MIC assays) against Gram-positive/negative strains is recommended . Structural analogs show inhibition of prostaglandin synthesis, suggesting anti-inflammatory potential .

Methodological Considerations and Data Interpretation

Q. How should contradictory crystallographic data be resolved?

- Methodological Answer : Discrepancies in bond angles or torsion angles may arise from dynamic disorder. Re-refinement with SHELXL using TWIN commands or high-resolution data (d-spacing < 0.8 Å) improves accuracy. Comparative analysis with similar structures (e.g., Cambridge Structural Database entries) identifies outliers .

Q. What safety protocols are critical during synthesis and handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.